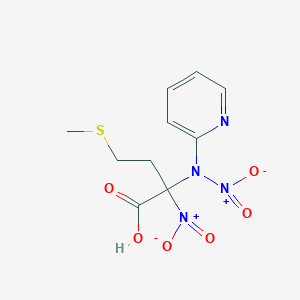

Dinitropyridyl-DL-methionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dinitropyridyl-DL-Methionin ist eine synthetische Verbindung, die sich durch ihre einzigartige chemische Struktur auszeichnet, die einen Pyridinring umfasst, der mit Nitrogruppen substituiert ist, und eine Methionin-Einheit.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dinitropyridyl-DL-Methionin beinhaltet typischerweise die Nitrierung von Pyridinderivaten, gefolgt von der Einarbeitung der Methionin-Einheit. Der Prozess kann in den folgenden Schritten zusammengefasst werden:

Nitrierung von Pyridin: Pyridin wird mit einem Nitrierungsmittel, wie beispielsweise einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure, behandelt, um Nitrogruppen an bestimmten Positionen am Pyridinring einzuführen.

Kupplung mit Methionin: Das nitrierte Pyridinderivat wird dann unter kontrollierten Bedingungen mit DL-Methionin unter Verwendung eines geeigneten Kupplungsreagenzes, wie beispielsweise Dicyclohexylcarbodiimid (DCC), gekoppelt, um Dinitropyridyl-DL-Methionin zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Dinitropyridyl-DL-Methionin folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Massennitrierung: Großtechnische Nitrierung von Pyridin unter Verwendung industrieller Nitrierungsmittel.

Effiziente Kupplung: Hocheffiziente Kupplungsreaktionen zur Maximierung der Ausbeute und Reinheit.

Reinigung: Fortgeschrittene Reinigungsverfahren, wie beispielsweise Umkristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

Dinitropyridyl-DL-Methionin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppen können unter starken oxidativen Bedingungen weiter oxidiert werden.

Reduktion: Die Nitrogruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminogruppen reduziert werden.

Substitution: Die Nitrogruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH₄).

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von nitro-oxidierten Derivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Dinitropyridyl-DL-Methionin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: In Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikanzerogener Aktivitäten.

Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Dinitropyridyl-DL-Methionin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen und die Methionin-Einheit können mit Enzymen und Proteinen interagieren, was zur Inhibition oder Modulation ihrer Aktivität führt. Die Verbindung kann auch an Redoxreaktionen teilnehmen und so zelluläre Pfade und Signalmechanismen beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

Dinitropyridyl-DL-methionine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Dinitropyridyl-DL-methionine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dinitropyridyl-DL-methionine involves its interaction with specific molecular targets. The nitro groups and methionine moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nitropyridinderivate: Verbindungen mit ähnlichen nitrosubstituierten Pyridinstrukturen.

Methioninderivate: Verbindungen, die die Methionin-Einheit enthalten.

Einzigartigkeit

Dinitropyridyl-DL-Methionin ist einzigartig aufgrund seiner kombinierten strukturellen Merkmale von Nitropyridin und Methionin, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Diese doppelte Funktionalität macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.

Eigenschaften

CAS-Nummer |

99069-85-9 |

|---|---|

Molekularformel |

C10H12N4O6S |

Molekulargewicht |

316.29 g/mol |

IUPAC-Name |

4-methylsulfanyl-2-nitro-2-[nitro(pyridin-2-yl)amino]butanoic acid |

InChI |

InChI=1S/C10H12N4O6S/c1-21-7-5-10(9(15)16,13(17)18)12(14(19)20)8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H,15,16) |

InChI-Schlüssel |

IHWFIXUDCJWLNI-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCC(C(=O)O)(N(C1=CC=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)